Polar Surface Area Differentiation: 4-(5-Hydroxypyridin-2-yl)benzaldehyde vs. 4-(Pyridin-2-yl)benzaldehyde
The introduction of a hydroxyl group at the 5-position of the pyridine ring in 4-(5-Hydroxypyridin-2-yl)benzaldehyde confers a distinct topological polar surface area (PSA) relative to its non-hydroxylated core analog, 4-(Pyridin-2-yl)benzaldehyde. This difference is not merely incremental; it crosses a key threshold for predicting passive membrane permeability. The target compound's PSA is calculated to be 50.19 Ų, whereas the core analog lacking the hydroxyl group has a significantly lower PSA. This higher PSA for the target compound directly impacts its predicted pharmacokinetic profile .
| Evidence Dimension | Topological Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | 50.19 Ų |
| Comparator Or Baseline | 4-(Pyridin-2-yl)benzaldehyde (Core Analog) |
| Quantified Difference | Substantially higher PSA (> 20 Ų difference) for the target compound |
| Conditions | In silico calculation using standard algorithms; experimental data not available |
Why This Matters
The target compound's PSA > 50 Ų is a distinguishing feature for researchers optimizing blood-brain barrier (BBB) penetration or oral bioavailability, offering a different starting point compared to its non-hydroxylated core analog.
